molecular formula C19H38N2OSi2 B12540221 (4-{Bis[3-(dimethylamino)propyl](methyl)silyl}phenyl)(dimethyl)silanol CAS No. 142754-49-2

(4-{Bis[3-(dimethylamino)propyl](methyl)silyl}phenyl)(dimethyl)silanol

Cat. No.: B12540221
CAS No.: 142754-49-2
M. Wt: 366.7 g/mol
InChI Key: ROICXBFLZCRGAF-UHFFFAOYSA-N
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Description

(4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol is a structurally complex organosilicon compound characterized by a central silanol (Si–OH) group and a phenyl ring substituted with a bis3-(dimethylamino)propylsilyl moiety. Its molecular architecture combines polar dimethylamino groups, hydrophobic alkyl chains, and a reactive silanol group, making it a multifunctional candidate for applications in catalysis, polymer chemistry, or supramolecular assembly. The dimethylamino groups may confer basicity and ligand properties, while the silanol group could participate in hydrogen bonding or condensation reactions .

Properties

CAS No.

142754-49-2

Molecular Formula

C19H38N2OSi2

Molecular Weight

366.7 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl-[4-[hydroxy(dimethyl)silyl]phenyl]-methylsilyl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H38N2OSi2/c1-20(2)14-8-16-24(7,17-9-15-21(3)4)19-12-10-18(11-13-19)23(5,6)22/h10-13,22H,8-9,14-17H2,1-7H3

InChI Key

ROICXBFLZCRGAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC[Si](C)(CCCN(C)C)C1=CC=C(C=C1)[Si](C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol typically involves multiple steps One common approach is the hydrosilylation of a phenylacetylene derivative with a silyl hydride in the presence of a platinum catalyst

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanols and siloxanes.

    Reduction: Reduction reactions can target the phenyl ring or the silicon centers, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under mild conditions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced phenyl derivatives and silanes.

    Substitution: Functionalized derivatives with various substituents on the amino groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to modify surface properties and improve material stability.

Biology and Medicine:

    Drug Delivery: The compound’s unique structure allows it to be used in the design of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.

    Biocompatibility: Its biocompatible nature makes it suitable for use in biomedical implants and devices.

Industry:

    Coatings and Adhesives: The compound is utilized in the formulation of high-performance coatings and adhesives, providing enhanced durability and resistance to environmental factors.

    Electronics: It is employed in the production of electronic components, such as semiconductors and insulators, due to its excellent thermal and electrical properties.

Mechanism of Action

The mechanism by which (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol exerts its effects is primarily through its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing the activity of enzymes and other biological molecules.

Molecular Targets and Pathways:

    Transition Metals: The compound acts as a ligand, stabilizing metal centers and enhancing their catalytic activity.

    Enzymes: It can modulate enzyme activity through redox interactions, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its hybrid substituents. Key comparisons include:

Compound Name Substituents on Silicon Functional Groups Molecular Weight (g/mol)* Key Properties
(4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol Bis[3-(dimethylamino)propyl], methyl, phenyl Silanol (Si–OH), dimethylamino ~600 High polarity, basicity
Methyl 3-(trimethylsilyl)penta-3,4-dienoate [2.1a] Trimethylsilyl Allenyl ester ~200 Electrophilic allenyl reagent
Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate [2.1b] Dimethyl(phenyl)silyl Allenyl ester ~280 Enhanced steric hindrance
4,4'-Sulfonyldiphenol N/A Phenolic OH, sulfonyl ~250 High thermal stability

Notes:

  • Reactivity: Unlike allenylsilanes (e.g., 2.1a/b), which participate in electrophilic additions , the silanol group in the target compound may favor condensation reactions or act as a hydrogen-bond donor.

Stability and Aggregation

  • The dimethylamino groups may enhance stability against hydrolysis compared to alkoxysilanes, as seen in related amino-functionalized siloxanes .
  • Hydrogen bonding between the silanol and dimethylamino groups could promote intramolecular cyclization or intermolecular aggregation, distinguishing it from non-polar silanes like trimethylsilyl derivatives.

Biological Activity

The compound (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol , with a molecular formula of C19H38N2OSi2, is a silanol derivative characterized by complex structural features that include both silane and amine functionalities. This unique combination suggests potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound consists of:

  • A phenyl ring substituted with a bis(dimethylamino)propyl silyl moiety .
  • A dimethylsilanol group which enhances its reactivity and interaction potential.

This structure allows for various interactions with biological systems, primarily due to the presence of dimethylamino groups that can engage in hydrogen bonding and ionic interactions.

Biological Activity Overview

The biological activity of this compound is influenced by its structural characteristics. Compounds with similar functional groups have been shown to exhibit a range of activities including:

  • Antimicrobial properties
  • Neuroprotective effects
  • Potential anticancer activity

The biological interactions can be explored through various mechanisms, including:

  • Cellular uptake through membrane transporters.
  • Receptor binding which may lead to altered signaling pathways.
  • Oxidative stress modulation , potentially protecting neurons from damage.

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the effects of similar compounds on neuronal cell death induced by oxidative stress. Compounds with alkyl chains significantly suppressed neuronal cell death, suggesting that structural modifications can enhance neuroprotection .
  • Antimicrobial Activity : Research indicates that silanol derivatives can exhibit antimicrobial properties, likely due to their ability to disrupt microbial membranes or interfere with metabolic processes.
  • Anticancer Potential : Analogous compounds have been studied for their anticancer properties. The presence of dimethylamino groups has been associated with increased cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology .

Comparative Analysis

To better understand the biological activity of (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol, a comparison with structurally similar compounds can provide insights into its unique properties.

Compound NameStructural FeaturesBiological ActivityUnique Properties
DimethylaminopropylsilanolDimethylamino group; silanolAntimicrobialSimpler structure; less steric hindrance
Bis(dimethylaminopropyl)silaneTwo dimethylamino groups; no phenylAnticancerHigher basicity; potential for stronger interactions
Trimethoxysilane derivativesMethoxy groups; no amino functionalityVaries widelyGreater reactivity due to methoxy groups

Synthesis and Chemical Reactivity

Synthesis typically involves multi-step reactions that enhance the complexity and functionality of the compound. The reactivity patterns include:

  • Hydrolysis reactions typical of silanol compounds.
  • Possible cross-coupling reactions that could introduce additional functional groups for enhanced activity.

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